![molecular formula C14H18N4O4 B2431092 3-(2-(tert-ブチルカルバモイル)エチル)-1,2-ジヒドロピリド[2,3-d]ピリミジン-2,4-ジオン CAS No. 2034157-09-8](/img/structure/B2431092.png)
3-(2-(tert-ブチルカルバモイル)エチル)-1,2-ジヒドロピリド[2,3-d]ピリミジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate is a chemical compound known for its interesting structure and versatile applications in various scientific fields. Its unique chemical characteristics have made it a subject of extensive research, particularly in the domains of chemistry and medicinal science.
科学的研究の応用
This compound finds applications across various research domains:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Its derivatives are studied for potential biological activity, including enzyme inhibition.
Medicine: : Investigated for potential therapeutic properties, particularly in anticancer research.
Industry: : Employed in the development of new materials with specialized functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate typically involves multi-step organic synthesis. A common synthetic route includes the reaction of tert-butyl carbamate with the intermediate derived from 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine. Reaction conditions usually include controlled temperature and the use of a base to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production might involve more scalable methods, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. Optimizations for commercial production often focus on minimizing waste and improving overall efficiency.
化学反応の分析
Types of Reactions
This compound can undergo a variety of chemical reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: : Catalytic hydrogenation is frequently used, often with catalysts like palladium on carbon.
Substitution: : Nucleophilic substitution reactions might involve reagents like sodium alkoxide or amines.
Major Products Formed
The major products formed from these reactions depend on the nature of the reactants and the specific conditions under which the reactions are carried out. For instance, oxidation might yield oxidized pyrimidine derivatives.
作用機序
Molecular Targets and Pathways
The compound interacts with various molecular targets, often enzymes or receptors, altering their activity. The specific pathways depend on the biological system being studied. For example, if it exhibits anticancer activity, it may inhibit DNA synthesis by targeting a key enzyme in the cell cycle.
類似化合物との比較
Uniqueness and List of Similar Compounds
Compared to similar compounds, tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate may offer distinct advantages like increased stability or specific binding affinities. Similar compounds include:
Methyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate
Ethyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate
These provide a basis for comparison in terms of structure-activity relationships, stability, and synthetic accessibility.
特性
IUPAC Name |
tert-butyl N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-7-8-18-11(19)9-5-4-6-15-10(9)17-12(18)20/h4-6H,7-8H2,1-3H3,(H,16,21)(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPVWTNQQAZAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C(=O)C2=C(NC1=O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(morpholin-4-yl)butan-1-one](/img/structure/B2431009.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide](/img/structure/B2431010.png)
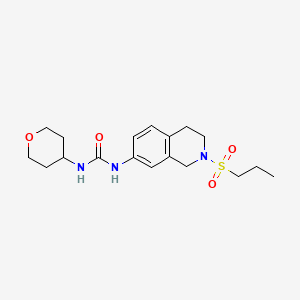
![3-(4-Methylphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2431013.png)
![N-(2-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2431014.png)
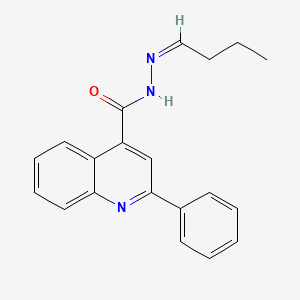
![ethyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2431018.png)
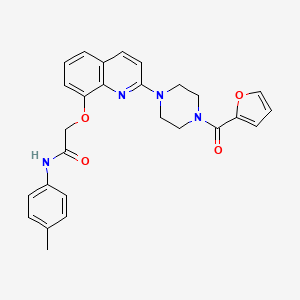
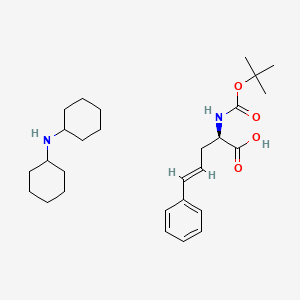
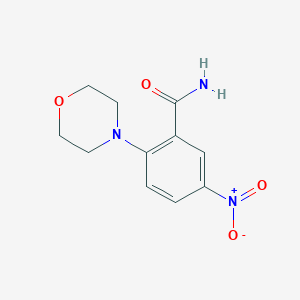
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2431026.png)
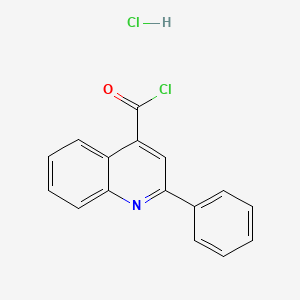
![2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431029.png)
![N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)prop-2-enamide](/img/structure/B2431032.png)
